

A Comparative Analysis of FR900098 and Fosmidomycin: Potency, Mechanism, and Application

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Compound of Interest

Compound Name: FR900098

Cat. No.: B1222712

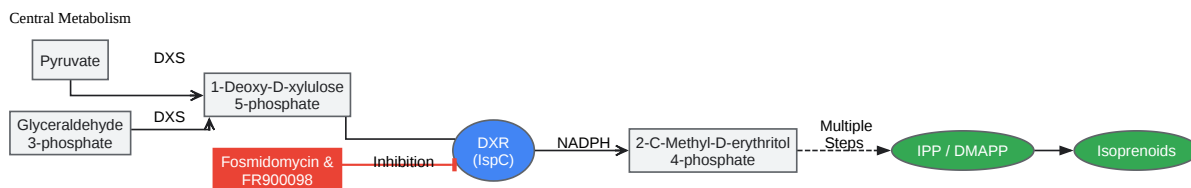
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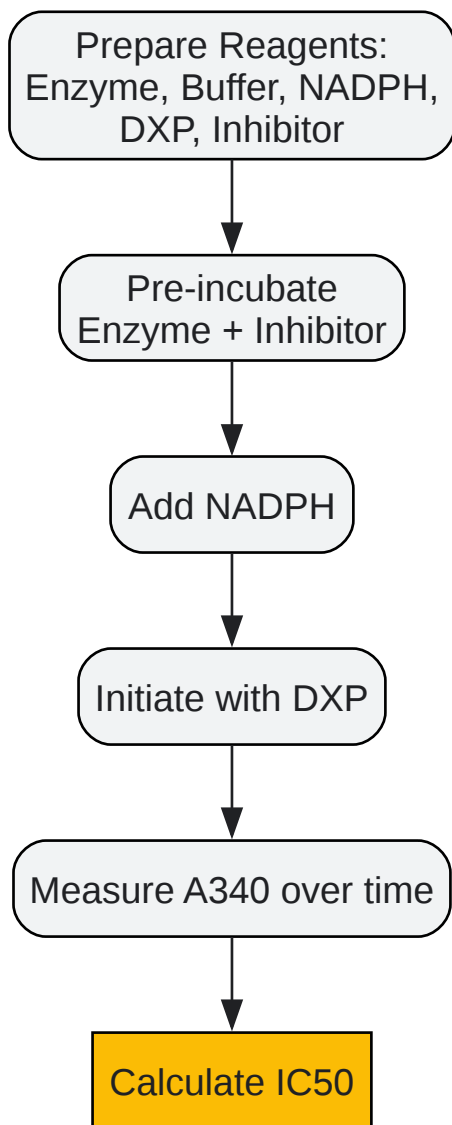
This guide provides a detailed comparative analysis of **FR900098** and fosmidomycin, two closely related natural phosphonate antibiotics. Both compounds are potent inhibitors of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a critical metabolic route for isoprenoid biosynthesis in many pathogens, including the malaria parasite *Plasmodium falciparum* and various bacteria. As this pathway is absent in humans, its components, particularly the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), are attractive targets for novel anti-infective agents.

Mechanism of Action: Targeting the MEP Pathway

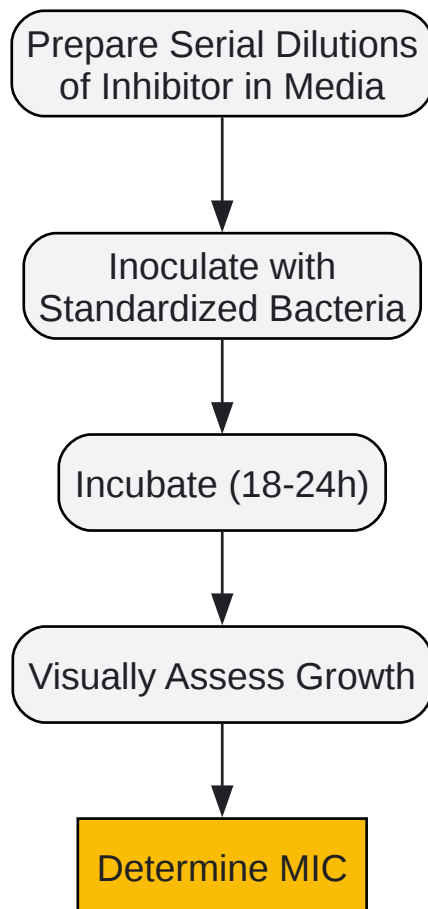
FR900098 and fosmidomycin exert their antimicrobial effects by specifically inhibiting 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR, also known as IspC).[1][2][3] DXR catalyzes the second committed step in the MEP pathway: the conversion of 1-deoxy-D-xylulose 5-phosphate (DXP) to 2-C-methyl-D-erythritol 4-phosphate (MEP).[3][4] Structurally, **FR900098** is the N-acetyl derivative of fosmidomycin, a minor modification that significantly influences its biological activity.[4] Both compounds are structural analogues of the DXR substrate DXP and act as competitive inhibitors with respect to DXP.[5][6] By blocking this essential step, they prevent the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon building blocks for all isoprenoids, which are vital for parasite and bacterial survival.[1][7]



DXR Inhibition Assay (IC₅₀)



Whole-Cell Assay (MIC)



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References

- 1. Fosmidomycin, a Novel Chemotherapeutic Agent for Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkoxycarbonyloxyethyl ester prodrugs of FR900098 with improved in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipophilic Prodrugs of FR900098 Are Antimicrobial against Francisella novicida In Vivo and In Vitro and Show GlpT Independent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Action of N-Acyl and N-Alkoxy Fosmidomycin Analogs: Mono- and Bisubstrate Inhibition of IspC from Plasmodium falciparum, a Causative Agent of Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. amberlife.in [amberlife.in]
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